2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Descripción general

Descripción

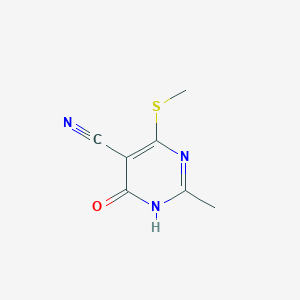

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a methylthio group, an oxo group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as cyanoacetamide, methylthioacetic acid, and methylamine under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, anhydrous conditions, room temperature to reflux.

Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts, solvents like dichloromethane or acetonitrile, room temperature to mild heating.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds similar to 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibit antimicrobial properties. Studies suggest potential efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties : Preliminary investigations have shown that this compound may possess anticancer activity. It has been linked to the inhibition of cancer cell proliferation in vitro, suggesting a mechanism that warrants further exploration in vivo .

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases .

Agricultural Applications

Pesticide Development : The structural characteristics of this compound make it a suitable candidate for the development of novel pesticides. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies .

Herbicide Potential : There is ongoing research into the herbicidal properties of this compound, focusing on its ability to inhibit growth in specific weed species. This could lead to the formulation of environmentally friendly herbicides that target unwanted vegetation without harming crops .

Material Science Applications

Polymer Synthesis : The compound’s reactive functional groups allow it to be utilized in synthesizing polymers with desirable properties. This includes enhancing thermal stability and mechanical strength in polymeric materials .

Nanotechnology : Research is being conducted on the incorporation of this compound into nanomaterials, which could lead to advancements in drug delivery systems and targeted therapies in medicine.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-methyl ester

Uniqueness

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the carbonitrile functionality is essential.

Actividad Biológica

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 15908-63-1) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's chemical structure is defined by the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇N₃OS |

| Molecular Weight | 181.22 g/mol |

| IUPAC Name | 2-methyl-4-(methylthio)-6-oxo-1H-pyrimidine-5-carbonitrile |

| PubChem CID | 587648 |

| Melting Point | Not available |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has shown significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against viral targets such as hepatitis C virus (HCV). In vitro studies have reported that derivatives of this pyrimidine compound exhibit IC₅₀ values in the low micromolar range against HCV NS5B RNA polymerase, indicating strong antiviral potential .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and bacterial metabolism.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells.

- Gene Expression Regulation : The compound affects the expression of genes associated with inflammation and immune response.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Antiviral Activity Against HCV

In vitro assays demonstrated that the compound inhibits HCV replication with an IC₅₀ value of approximately 0.35 μM. This study highlights its potential as a therapeutic agent in treating hepatitis C infections, particularly in patients resistant to current antiviral therapies .

Study 3: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant antiproliferative effects with IC₅₀ values ranging from 10 to 20 μM. The mechanism was linked to increased ROS production leading to cell death through apoptosis .

Propiedades

IUPAC Name |

2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJKGVCZRWCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343127 | |

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15908-63-1 | |

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.